SB 205607 dihydrobromide

Übersicht

Beschreibung

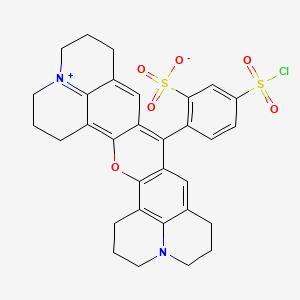

SB 205607 dihydrobromide, also known as TAN 67, is a selective, high affinity non-peptide δ1 agonist . It has a very high affinity and selectivity for the δ1 subtype, with Ki values of 1.12, 2320, and 1790 nM at δ1, μ, and κ receptors respectively .

Molecular Structure Analysis

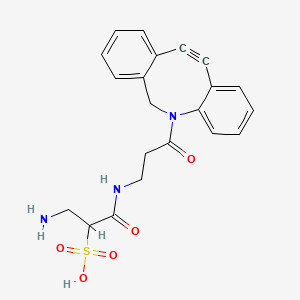

The chemical name of SB 205607 dihydrobromide is (R*, S*)-(±)-2-Methyl-4aa-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aa-octahydroquinolino[2,3,3-g]isoquinoline dihydrobromide . The molecular weight is 506.28 and the formula is C23H24N2O.2HBr .Physical And Chemical Properties Analysis

SB 205607 dihydrobromide is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Pain Modulation

The compound has been studied for its effects on pain modulation . The pharmacological profile of δ opioid receptor ligands (+) and (-) TAN-67 on pain modulation has been explored, indicating potential applications in pain management .

Antinociceptive Effects

Research has shown that TAN-67 has antinociceptive effects, particularly in diabetic mice . This suggests potential applications in the treatment of neuropathic pain conditions associated with diabetes .

Neuroprotection

TAN-67 dihydrobromide has been found to have neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases or conditions that involve neuronal damage .

Ischemic Stroke Research

The compound can be used in research of ischemic stroke . Its neuroprotective properties may contribute to the understanding and potential treatment of this condition .

Drug Development

Given its unique properties and effects, SB 205607 dihydrobromide can be used in the development of new drugs, particularly those targeting the δ1 opioid receptor .

Wirkmechanismus

Target of Action

SB 205607 dihydrobromide, also known as TAN-67 dihydrobromide, is a potent and selective non-peptidic δ-opioid receptor agonist . The δ-opioid receptor is one of the three major types of opioid receptors found in the nervous system, the others being μ and κ receptors . This receptor plays a crucial role in mediating pain perception and mood .

Mode of Action

SB 205607 dihydrobromide interacts with the δ-opioid receptor, triggering a series of intracellular events . It has a high potency for the inhibition of forskolin-stimulated cAMP accumulation at human delta-opioid receptors expressed by intact Chinese hamster ovary cells . This interaction results in a decrease in the perception of pain .

Biochemical Pathways

The primary biochemical pathway affected by SB 205607 dihydrobromide is the opioid signaling pathway . By acting as an agonist at the δ-opioid receptor, it modulates the perception of pain. The downstream effects of this interaction include a reduction in the release of neurotransmitters involved in pain transmission .

Pharmacokinetics

The compound is soluble in water and dmso , which may influence its bioavailability.

Result of Action

SB 205607 dihydrobromide has a neuroprotective effect . In animal models, it has been shown to reduce infarct volume in ischemic brain injury in a dose-dependent manner . It also improves survival and neurobehavioral performance after ischemia/reperfusion . Furthermore, it increases both total APP and mature APP (APPm) levels and reduces β-secretase activity .

Action Environment

It’s worth noting that the compound is stable at room temperature and should be stored at 4°c, away from moisture . These conditions may influence the compound’s action and stability.

Eigenschaften

IUPAC Name |

3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O.2BrH/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22;;/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3;2*1H/t19-,23+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXFBFMLKRAWEU-YJKXCHRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]2(CC3=NC4=CC=CC=C4C=C3C[C@H]2C1)C5=CC(=CC=C5)O.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

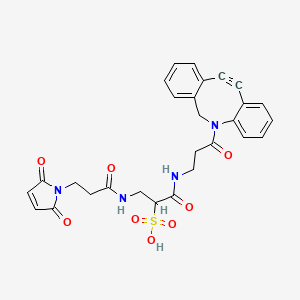

![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)